molecular formula C25H25N5O2S B2569998 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide CAS No. 1184971-35-4

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2569998
CAS No.: 1184971-35-4
M. Wt: 459.57
InChI Key: ACXZKRGHYDPKIS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 2 with a piperidine-4-carboxamide group. The piperidine nitrogen is further functionalized with a (pyridin-4-yl)methyl moiety, while the thienopyrimidine ring is modified with a benzyl group at position 2. This structure combines a heterocyclic scaffold with polar and aromatic substituents, a design strategy commonly employed in medicinal chemistry to optimize target binding, solubility, and metabolic stability .

Properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-23(27-16-18-6-11-26-12-7-18)20-8-13-29(14-9-20)25-28-21-10-15-33-22(21)24(32)30(25)17-19-4-2-1-3-5-19/h1-7,10-12,15,20H,8-9,13-14,16-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZKRGHYDPKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves several steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Mechanism of Action

The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity Key Findings
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, N-(pyridin-4-ylmethyl)piperidine-4-carboxamide Assumed enzyme inhibition/analgesic Hypothesized enhanced binding due to pyridine’s hydrogen-bonding potential
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide Thieno[3,2-d]pyrimidin-4-one 7-(3-Methylphenyl), N-(2,4-difluorobenzyl) Not specified Fluorine atoms may improve metabolic stability and lipophilicity; methylphenyl enhances π-π interactions
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Pyrido[1,2-a]pyrimidin-4-one 2-Hydroxy, 9-Methyl, N-benzyl Analgesic Bioisosteric replacement of quinolinones with pyridopyrimidine retains activity
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazol-2-one N-(4-Iodophenyl), 4-chloro-benzodiazol Enzyme inhibition (8-Oxo target) Iodine substituent enhances selectivity; piperidine linker optimizes pharmacokinetics
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1-carboxamide Tetrahydropyrimidin-4-one 5-Benzyl, N-(3-chloro-4-fluorophenyl), 3-(2,4-difluorobenzyl) Not specified Multifluorinated substituents improve target affinity and reduce off-target interactions

Biological Activity

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antitumor properties and other pharmacological effects.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities. The presence of a piperidine ring and a benzyl substituent enhances its interaction with biological targets. The structural formula can be summarized as follows:

C20H22N4O1S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{1}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the thienopyrimidine scaffold.
  • Substitution reactions to introduce the benzyl and piperidine moieties.
  • Finalization through carboxamide formation.

Antitumor Properties

The compound has shown promising antitumor activity through various mechanisms:

  • Inhibition of Protein Kinases : It has been reported that compounds with similar structures inhibit key signaling pathways involved in cancer progression, particularly those mediated by protein kinases such as PKB (Akt) . The thienopyrimidine scaffold is associated with enhanced biological activity due to its ability to interact with specific biological targets.
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : Significant inhibition of cell proliferation was observed.
    • A549 (lung cancer) : The compound induced apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
A54915Cell cycle arrest

Other Pharmacological Activities

Apart from antitumor effects, the compound may exhibit additional biological activities:

  • Antibacterial and Antifungal : Similar thienopyrimidine derivatives have shown broad-spectrum antibacterial and antifungal properties .
  • Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

Several research articles have evaluated the biological activity of thienopyrimidine derivatives, including the compound :

  • Study on Antitumor Activity : A detailed study synthesized various thienopyrimidine derivatives and assessed their cytotoxicity against multiple cancer cell lines, revealing that modifications to the core structure significantly affected potency .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR indicated that specific substitutions on the thienopyrimidine core enhance antitumor efficacy while minimizing toxicity .

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